molecular formula C11H21N B13762934 3-Methyl-2,2-di(propan-2-yl)butanenitrile CAS No. 55897-66-0

3-Methyl-2,2-di(propan-2-yl)butanenitrile

Cat. No.: B13762934
CAS No.: 55897-66-0
M. Wt: 167.29 g/mol
InChI Key: RAPUVIJLMDIPPB-UHFFFAOYSA-N
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Description

3-Methyl-2,2-di(propan-2-yl)butanenitrile (C₁₁H₁₉N) is a branched aliphatic nitrile characterized by a butanenitrile backbone with a methyl group at the third carbon and two isopropyl (propan-2-yl) groups at the second carbon.

Properties

CAS No.

55897-66-0

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

3-methyl-2,2-di(propan-2-yl)butanenitrile

InChI

InChI=1S/C11H21N/c1-8(2)11(7-12,9(3)4)10(5)6/h8-10H,1-6H3

InChI Key

RAPUVIJLMDIPPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,2-di(propan-2-yl)butanenitrile can be achieved through various methods. One common approach involves the dehydration of aldoximes or amides . Another method includes the cyanation of alkyl halides . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of 3-Methyl-2,2-di(propan-2-yl)butanenitrile often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,2-di(propan-2-yl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2,2-di(propan-2-yl)butanenitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2,2-di(propan-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and functions .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) Key Substituents
3-Methyl-2,2-di(propan-2-yl)butanenitrile C₁₁H₁₉N 294.6 (predicted) 0.930 (predicted) 2,2-diisopropyl, 3-methyl
3-Methylbutyronitrile C₅H₉N ~220 3.62 (at 25°C) Linear chain, 3-methyl
3-Methyl-2(3)-nonenenitrile C₁₀H₁₅N Not reported Not reported Unsaturated C₉ chain, 3-methyl
4-[dimethylamino-di(propan-2-yl)silyl]butanenitrile C₁₂H₂₅N₂Si Not reported Not reported Silyl and dimethylamino groups

Key Observations:

  • Branching Effects : The target compound’s branched structure (two isopropyl groups) likely reduces volatility compared to linear analogs like 3-methylbutyronitrile, as reflected in its higher predicted boiling point (294.6°C vs. ~220°C) .
  • Density : The lower predicted density (0.930 g/cm³) of the target compound compared to 3-methylbutyronitrile (3.62 g/cm³) suggests significant differences in molecular packing due to steric bulk .

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